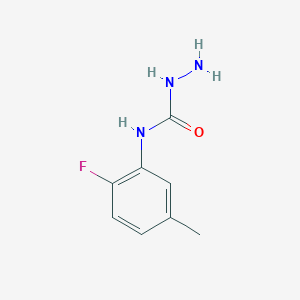

N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide: is an organic compound with the molecular formula C8H10FN3O It is a derivative of hydrazinecarboxamide, where the hydrazine moiety is substituted with a 2-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the hydrazinecarboxamide moiety.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development Scaffold

N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide serves as a promising scaffold for designing new pharmaceuticals. The presence of the fluorine atom at the ortho position increases lipophilicity, which can improve the bioavailability and binding affinity of the compound to biological targets. This modification may lead to enhanced therapeutic efficacy against various diseases, making it a candidate for further pharmacological studies.

2. Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives display high percent growth inhibition against multiple cancer cell lines, suggesting that this compound could be part of a new class of anticancer agents . The mechanism of action is believed to involve direct interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions.

Synthetic Organic Chemistry Applications

1. Synthesis and Transformation

The synthesis of this compound typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under reflux conditions in solvents like ethanol or methanol. This process can be optimized using continuous flow methods to enhance yield and efficiency. The compound's ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry, allowing chemists to explore various derivatives with potentially enhanced biological activities.

2. Intermediate in Synthetic Pathways

Due to its structural characteristics, this compound can act as an intermediate in the synthesis of other complex molecules. This property is particularly useful in developing new compounds for drug discovery and other applications within organic synthesis.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. The fluorine atom enhances binding affinity and selectivity for enzymes or receptors, potentially influencing various biochemical pathways. However, further research is necessary to elucidate the precise mechanisms underlying its biological effects.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds that have been studied for similar applications:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | Isonicotinoyl group | Comparable efficacy against Mycobacterium tuberculosis |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole derivative | Significant anticancer activity against multiple cell lines |

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

N-(2-Fluoro-5-methylphenyl)hydrazine: A closely related compound with similar chemical properties but lacking the carboxamide group.

N-(2-Fluoro-5-methylphenyl)hydrazinecarboxylate: Another related compound where the carboxamide group is replaced with a carboxylate group.

Uniqueness: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is unique due to the presence of both the fluorine atom and the hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and bioavailability, while the hydrazinecarboxamide group provides a versatile platform for further chemical modifications.

Biological Activity

N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinecarboxamide moiety linked to a fluorinated aromatic ring. The fluorine atom at the ortho position enhances the compound's lipophilicity and binding affinity to biological targets, which may influence various biochemical pathways.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activity and receptor functions, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydrazinecarboxamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant growth inhibition against multiple cancer cell lines, suggesting that this class of compounds may exhibit similar properties .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| This compound | A549 | TBD |

| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | CCRF-CEM | 143.44 |

| N-(4-Dimethylaminophenyl)hydrazinecarboxamide | MDA-MB-468 | 80.17 |

Note: Further specific data for this compound is required to complete this table.

The mechanism by which this compound exerts its biological effects involves direct binding to target enzymes or receptors. The fluorine substitution enhances molecular interactions, potentially leading to increased stability and bioavailability compared to non-fluorinated analogs.

Case Studies

- Anticancer Studies : In a study examining various hydrazine derivatives, compounds similar to this compound were tested against a panel of cancer cell lines, showing promising results in inhibiting cell growth .

- Inhibition of Enzyme Activity : Research has indicated that hydrazine derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Compounds exhibiting high selectivity towards MMPs are considered valuable in developing anti-invasive therapies .

Synthesis

The synthesis of this compound typically involves the reaction between 2-fluoro-5-methylaniline and hydrazinecarboxamide under reflux conditions in solvents like ethanol or methanol. This process yields the desired compound through filtration and recrystallization techniques.

Properties

CAS No. |

918824-71-2 |

|---|---|

Molecular Formula |

C8H10FN3O |

Molecular Weight |

183.18 g/mol |

IUPAC Name |

1-amino-3-(2-fluoro-5-methylphenyl)urea |

InChI |

InChI=1S/C8H10FN3O/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |

InChI Key |

OTFDVHNGSFLRGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.